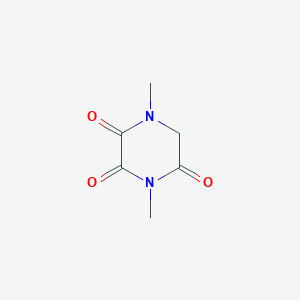

1,4-Dimethylpiperazine-2,3,5-trione

Description

Contextualization within Heterocyclic Chemistry

The study of heterocyclic compounds is a cornerstone of organic and medicinal chemistry, and piperazine (B1678402) derivatives represent a particularly important class within this field.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. nih.govmdpi.com Its foundational significance stems from several key characteristics. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which allows for tunable interactions with biological targets. mdpi.comencyclopedia.pub This feature, combined with the ability of the piperazine core to improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability, has led to its incorporation into a vast number of pharmaceuticals. nih.govmdpi.com Many blockbuster drugs, including the anticancer agent Imatinib and the erectile dysfunction medication Sildenafil, feature a piperazine moiety, highlighting its importance in medicinal chemistry. mdpi.comencyclopedia.pub Beyond pharmaceuticals, piperazine derivatives also serve as versatile ligands in coordination chemistry and as valuable building blocks in organic synthesis. wikipedia.org

Diketopiperazines (DKPs) are cyclic dipeptides that have been the subject of extensive research. researchgate.netnih.gov They exist as three main regioisomers: 2,3-DKPs, 2,5-DKPs, and 2,6-DKPs. The 2,5-DKP scaffold is particularly common in nature and has been widely explored. researchgate.net Structurally, DKPs are characterized by a conformationally restrained six-membered ring. researchgate.net

Triketopiperazines (TKPs) introduce a third carbonyl group into the piperazine ring, which significantly alters the molecule's structural and electronic properties. One of the most notable differences is the increased acidity of the α-protons in TKPs compared to their DKP counterparts. researchgate.net This heightened acidity is attributed to the formation of a more stabilized, aromatic-like transition state when a TKP enolate is formed. researchgate.net This electronic feature makes TKPs valuable precursors in various chemical transformations. Structurally, the additional carbonyl group further influences the planarity and conformational rigidity of the heterocyclic ring system.

Research Landscape of Triketopiperazines: Gaps and Opportunities

Despite the well-established importance of piperazine and diketopiperazine scaffolds, the research landscape for triketopiperazines reveals both a historical lack of exploration and a burgeoning field of opportunities.

Triketopiperazine scaffolds are far less common in nature compared to their diketopiperazine relatives. researchgate.net This natural scarcity has historically translated into a relative lack of research into their synthetic utility. researchgate.net However, this is rapidly changing as synthetic chemists begin to recognize the potential of the TKP framework. The unique reactivity of TKPs, particularly their enhanced acidity, makes them valuable intermediates for the construction of complex molecular architectures. researchgate.net They are increasingly being used in the production of valuable molecular scaffolds for applications in synthetic biology. researchgate.net

While specific research on "1,4-Dimethylpiperazine-2,3,5-trione" is limited, with many databases referencing the closely related "1,4-Dimethylpiperazine-2,3-dione," the broader class of triketopiperazines is emerging as a significant target for advanced chemical investigation. acs.orgnih.govnih.govmolport.comresearchgate.net The development of catalytic asymmetric reactions utilizing triketopiperazine derivatives is a testament to their growing importance. acs.orgrsc.org For instance, the Michael addition of triketopiperazine derivatives to enones, mediated by cinchona alkaloid-derived catalysts, allows for the creation of chiral diketopiperazine products with high enantiomeric ratios. rsc.org This highlights the synthetic power of the TKP scaffold in accessing stereochemically complex molecules. The pursuit of total syntheses of complex natural products has also driven innovation in the use of triketopiperazine intermediates. acs.org

Chemical Compound Data

Below is a table summarizing the available data for the closely related compound 1,4-Dimethylpiperazine-2,3-dione (B1347186).

| Property | Value | Source |

| IUPAC Name | 1,4-dimethylpiperazine-2,3-dione | nih.gov |

| Molecular Formula | C₆H₁₀N₂O₂ | nih.govmolport.com |

| Molecular Weight | 142.16 g/mol | nih.gov |

| CAS Number | 59417-06-0 | nih.govmolport.com |

| Crystal Structure | The piperazine-2,3-dione ring adopts a half-chair conformation. | nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

147900-76-3 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

1,4-dimethylpiperazine-2,3,5-trione |

InChI |

InChI=1S/C6H8N2O3/c1-7-3-4(9)8(2)6(11)5(7)10/h3H2,1-2H3 |

InChI Key |

BVDZPASSANKIIM-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)N(C(=O)C1=O)C |

Canonical SMILES |

CN1CC(=O)N(C(=O)C1=O)C |

Origin of Product |

United States |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethylpiperazine 2,3,5 Trione

Electrophilic and Nucleophilic Character of the Triketone Moiety

The reactivity of 1,4-Dimethylpiperazine-2,3,5-trione is largely dictated by the three carbonyl groups within its framework. These groups impart significant electrophilic character to the adjacent carbon atoms, while also influencing the acidity of neighboring protons, which can lead to nucleophilic behavior through enolization.

Reactivity of Carbonyl Centers within the 1,4-Dimethylpiperazine-2,3,5-trione Framework

The piperazine-2,3,5-trione (B169579) ring possesses three distinct carbonyl centers, each with the potential for nucleophilic attack. The electrophilicity of these centers makes them susceptible to reactions with a variety of nucleophiles. The presence of two adjacent carbonyl groups at the 2 and 3-positions creates a particularly reactive environment. This dicarbonyl unit can undergo reactions typical of 1,2-dicarbonyl compounds.

The reactivity of these carbonyl groups is fundamental to the role of triketopiperazines as building blocks in the synthesis of more complex molecular architectures. For instance, they can serve as electrophilic partners in various carbon-carbon bond-forming reactions.

Acidic Hydrogen Exchange and Enolization Processes in Triketopiperazines

The hydrogen atoms on the carbon alpha to the carbonyl groups in the triketopiperazine ring exhibit acidic properties. researchgate.net This acidity is due to the electron-withdrawing effect of the adjacent carbonyl functionalities, which stabilizes the resulting carbanion (enolate) through resonance.

Under basic conditions, a proton can be abstracted from the C6 position, leading to the formation of an enolate. This enolate is a key reactive intermediate, possessing nucleophilic character at the alpha-carbon. The formation of the enolate is a reversible process, and the equilibrium between the keto and enol tautomers is a crucial aspect of the compound's reactivity. The enolate can then participate in a variety of reactions, including alkylations and aldol-type condensations. researchgate.net The enolization process is also fundamental to understanding the mechanistic pathways of reactions such as Michael additions. youtube.com

Elucidation of Reaction Pathways and Intermediate Formation

Mechanistic studies have been instrumental in understanding the reaction pathways and the formation of transient intermediates in reactions involving the triketopiperazine scaffold. These investigations provide insights into the factors that govern the chemo-, regio-, and stereoselectivity of these transformations.

Mechanistic Studies of Michael Additions on Triketopiperazine Scaffolds, particularly Organocatalytic Variants

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. nih.gov Triketopiperazine derivatives, through the formation of their enolates, can act as competent Michael donors. rsc.orgnih.gov

Organocatalysis has emerged as a highly effective strategy for controlling the stereochemical outcome of Michael additions involving triketopiperazine scaffolds. mdpi.comnih.gov Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can activate both the triketopiperazine nucleophile and the Michael acceptor, facilitating the reaction and inducing high levels of enantioselectivity. rsc.orgnih.gov

The proposed mechanism for these organocatalytic Michael additions often involves the formation of an enamine intermediate from the catalyst and the enolizable ketone. mdpi.com This enamine then attacks the α,β-unsaturated acceptor. Hydrogen bonding interactions between the catalyst and the reactants are believed to play a crucial role in the stereochemical control of the reaction. beilstein-journals.org

A study on the Michael addition of triketopiperazine derivatives to enones, catalyzed by a cinchona alkaloid-derived catalyst, demonstrated the formation of products in high yield and enantiomeric ratio. rsc.orgnih.gov Interestingly, when unsaturated esters, nitriles, or sulfones were used as Michael acceptors, the reaction proceeded through a novel Michael addition–ring closure cascade to afford bridged hydroxy-diketopiperazine products. rsc.orgnih.gov

Table 1: Organocatalytic Michael Addition of Triketopiperazines

| Catalyst | Michael Acceptor | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Enones | Michael Adduct | High er | rsc.orgnih.gov |

| Cinchona Alkaloid Derivative | Unsaturated Esters, Nitriles, Sulfones | Bridged Hydroxy-Diketopiperazine | High er | rsc.orgnih.gov |

| Chiral Pyrrolidine | Nitroethylene | γ2-Amino Acids | High ee | nih.gov |

er: enantiomeric ratio; ee: enantiomeric excess

Investigation of Other Key Carbonyl Reactivity and Functional Group Transformations in the Piperazine-2,3,5-trione System

Beyond Michael additions, the carbonyl groups of the piperazine-2,3,5-trione system can undergo a range of other important transformations. These include:

Reduction: The carbonyl groups can be selectively reduced to hydroxyl groups using various reducing agents. The C-3 carbonyl is often susceptible to reduction. researchgate.net

Acylation: The enolate derived from the triketopiperazine can be acylated, leading to the formation of C-acylated products. researchgate.net

Reaction with Grignard Reagents: Grignard reagents can add to the carbonyl groups, leading to the formation of tertiary alcohols. researchgate.net

Aldol (B89426) Condensation: The enolate can also participate in aldol condensations with other carbonyl compounds. researchgate.net

These transformations highlight the versatility of the triketopiperazine scaffold as a synthetic intermediate.

Rearrangements, Pericyclic, and Cycloaddition Reactions of Triketopiperazines

The rigid conformation and reactive functionalities of triketopiperazines also make them suitable substrates for various rearrangement, pericyclic, and cycloaddition reactions. These reactions can lead to the formation of complex polycyclic structures.

For example, rearrangements of the triketopiperazine skeleton have been reported, leading to the formation of bicyclic structures such as bicyclo[2.2.2]diazaoctanes and diazabicyclo[2.2.1]heptanes. researchgate.net

While specific examples of pericyclic and cycloaddition reactions involving 1,4-Dimethylpiperazine-2,3,5-trione itself are not extensively documented in the provided search results, the general reactivity of related heterocyclic systems suggests their potential to participate in such transformations. For instance, the inverse electron demand Diels-Alder reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines proceeds through an addition/N2 elimination/cyclization pathway rather than a concerted cycloaddition. escholarship.orgnih.gov The thermal cycloaddition of 1-azirines to 1,2,4,5-tetrazines has been shown to produce 1,2,4-triazepines, which can then undergo further rearrangements. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-Dimethylpiperazine-2,3,5-trione |

| Triketopiperazine (TKP) |

| Bicyclo[2.2.2]diazaoctane |

| Diazabicyclo[2.2.1]heptane |

| 1,2,3-Triazine |

| 1,2,3,5-Tetrazine |

| 1-Azirine |

| 1,2,4,5-Tetrazine |

Advanced Structural Elucidation and Conformational Analysis of 1,4 Dimethylpiperazine 2,3,5 Trione

Spectroscopic Characterization Beyond Routine Identification

Spectroscopic analysis is indispensable for confirming the molecular structure and probing the electronic environment of 1,4-Dimethylpiperazine-2,3,5-trione. The following sections detail the application of several advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 1,4-Dimethylpiperazine-2,3,5-trione. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion can be determined, which for C₆H₈N₂O₃ is 156.0535 g/mol . nih.gov The measured mass should align with this theoretical value within a few parts per million.

The fragmentation pattern observed in MS/MS experiments provides conclusive evidence for the compound's structure. A plausible fragmentation pathway for 1,4-Dimethylpiperazine-2,3,5-trione would involve initial cleavages at the carbonyl groups and the piperazine (B1678402) ring.

Table 1: Predicted HRMS Fragmentation Data for 1,4-Dimethylpiperazine-2,3,5-trione

| Predicted m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 157.0608 | [M+H]⁺ | C₆H₉N₂O₃⁺ | Protonated molecular ion |

| 129.0659 | [M+H - CO]⁺ | C₅H₉N₂O₂⁺ | Loss of a carbonyl group |

| 114.0553 | [M+H - NCO]⁺ | C₅H₈NO₂⁺ | Cleavage of the amide bond |

| 86.0600 | [M+H - CO - NCO]⁺ | C₄H₈NO⁺ | Sequential loss of carbonyl and isocyanate moieties |

| 57.0444 | [C₃H₅N]⁺ | C₃H₅N⁺ | Ring cleavage fragment |

This data is predictive and illustrates a plausible fragmentation pattern based on established chemical principles.

Multidimensional NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. mdpi.commdpi.com For 1,4-Dimethylpiperazine-2,3,5-trione, the symmetry of the molecule simplifies the spectra, but 2D NMR is still required for definitive correlation.

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the N-methyl protons adjacent to the ketone (N4-CH₃), a singlet for the N-methyl protons of the amide (N1-CH₃), and a singlet for the methylene (B1212753) protons (C6-H₂), assuming rapid conformational exchange at room temperature.

¹³C NMR: The spectrum would display signals for the two distinct methyl carbons, one methylene carbon, and three carbonyl carbons (two amide and one ketone), which may have closely spaced chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 1,4-Dimethylpiperazine-2,3,5-trione

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| N1-CH₃ | ~3.1 | ~35 | C2, C6 |

| N4-CH₃ | ~3.0 | ~34 | C3, C5 |

| C6-H₂ | ~4.0 | ~55 | C2, C5 |

| C2=O | - | ~168 | N1-CH₃, C6-H₂ |

| C3=O | - | ~165 | N4-CH₃ |

| C5=O | - | ~205 (ketone) | N4-CH₃, C6-H₂ |

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present. mdpi.com The key features in the spectra of 1,4-Dimethylpiperazine-2,3,5-trione would be the stretching vibrations of the three carbonyl groups. The presence of two amide carbonyls and one ketone carbonyl will result in a complex and broad absorption band in the 1650-1750 cm⁻¹ region. IR spectroscopy is particularly sensitive to polar bonds like C=O, while Raman spectroscopy can provide complementary information about the less polar parts of the molecular backbone.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for 1,4-Dimethylpiperazine-2,3,5-trione

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | ~1715-1730 | Strong |

| C=O (Amide) | Stretching (Amide I band) | ~1680-1700 | Strong |

| C-N (Amide/Amine) | Stretching | ~1250-1350 | Medium |

| C-H (Aliphatic) | Stretching | ~2850-2960 | Medium |

UV-Visible spectroscopy probes the electronic transitions within a molecule. science-softcon.denih.gov For 1,4-Dimethylpiperazine-2,3,5-trione, the primary electronic transitions are the n → π* transitions associated with the lone pairs of electrons on the oxygen atoms of the carbonyl groups. As the molecule lacks an extended conjugated system, these absorptions are expected to be relatively weak and occur in the UV region, likely between 220 and 300 nm. The exact position and intensity of these peaks can be sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details. mdpi.com While specific crystallographic data for the trione (B1666649) is not available, analysis of the closely related compound, 1,4-Dimethylpiperazine-2,3-dione (B1347186) , reveals important conformational tendencies of the piperazine ring. nih.govresearchgate.net

Studies on the analogous 1,4-Dimethylpiperazine-2,3-dione show that its six-membered ring adopts a half-chair conformation to minimize steric and torsional strain. nih.govresearchgate.net In this conformation, two of the atoms are displaced from the plane formed by the other four.

For 1,4-Dimethylpiperazine-2,3,5-trione, the introduction of a third carbonyl group at the C5 position would significantly influence the ring's geometry. The planarity required by the sp² hybridized C5 carbonyl carbon would introduce additional ring strain. Consequently, the molecule would be expected to adopt a non-planar conformation, such as a distorted boat, twist-boat, or a modified half-chair. The precise conformation would represent a balance between minimizing steric hindrance from the methyl groups and relieving the torsional strain imposed by the three carbonyl groups.

Table 4: Illustrative Crystallographic Parameters for a Piperazine-dione Analog

| Parameter | Value for 1,4-Dimethylpiperazine-2,3-dione researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3781 (6) |

| b (Å) | 8.0050 (6) |

| c (Å) | 12.1306 (8) |

| β (°) | 99.767 (7) |

| Volume (ų) | 706.07 (9) |

| Conformation | Half-chair |

This data pertains to the dione (B5365651) analogue and is presented for comparative purposes. The parameters for the trione would differ due to the additional carbonyl group.

Detailed Examination of Intermolecular Interactions and Crystal Packing Motifs in Triketopiperazine Systems

A definitive analysis of the intermolecular interactions and crystal packing motifs for 1,4-dimethylpiperazine-2,3,5-trione would be contingent on the successful cultivation of single crystals suitable for X-ray crystallography. As of the latest literature surveys, specific crystallographic data for this compound is not available.

However, based on the analysis of related piperazine-dione and other triketo-heterocyclic systems, a hypothetical examination would involve the following:

Hydrogen Bonding: Although 1,4-dimethylpiperazine-2,3,5-trione lacks traditional hydrogen bond donors (like N-H or O-H groups), weak C-H···O hydrogen bonds would be anticipated. The methyl groups and the methylene protons of the piperazine ring could act as weak donors, interacting with the carbonyl oxygen atoms as acceptors. The geometry and strength of these interactions would be critical in dictating the supramolecular assembly. For instance, in the related compound 1,4-dimethylpiperazine-2,3-dione, weak C-H···O hydrogen bonds are instrumental in forming layered structures in the solid state. evitachem.comlocalpharmaguide.comnih.govresearchgate.net

Dipole-Dipole Interactions: The three carbonyl groups in the molecule create a significant molecular dipole. The crystal packing would likely arrange the molecules to optimize the alignment of these dipoles, contributing to the stability of the crystal lattice.

Common Packing Motifs: In the absence of strong hydrogen bonds, the crystal packing of triketopiperazine systems might be governed by the efficient packing of the cyclic cores, potentially leading to layered or herringbone motifs. Analysis of short intermolecular contacts, particularly C···O interactions, would provide insight into the specific packing arrangements. prepchem.commolaid.com

A complete crystallographic study would generate a data table similar to the hypothetical one below, which would be essential for a thorough understanding of the solid-state structure.

Hypothetical Crystallographic Data for 1,4-Dimethylpiperazine-2,3,5-trione

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 8.1 |

| c (Å) | 12.5 |

| β (°) | 100.0 |

| Volume (ų) | 747.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.390 |

| Hydrogen Bond (D-H···A) | C-H···O |

| H···A distance (Å) | 2.5 - 2.7 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (for chiral derivatives)

Should chiral derivatives of 1,4-dimethylpiperazine-2,3,5-trione be synthesized, for example, by introducing a stereocenter at the C6 position (e.g., 6-alkyl-1,4-dimethylpiperazine-2,3,5-trione), chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization.

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The primary methods used would be Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Enantiomeric Purity: For a synthesized chiral derivative, the enantiomeric excess (ee) can be determined by comparing the measured optical rotation or the intensity of a CD signal to that of the pure enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is often used in conjunction with chiroptical methods for the separation and quantification of enantiomers.

Absolute Configuration Determination: The determination of the absolute configuration (R or S) of a chiral center is a more complex task. It typically involves a combination of experimental chiroptical measurements and theoretical calculations. nih.govpublish.csiro.aumolport.com

Experimental Spectra: The ECD spectrum (typically in the UV-Vis region) and the VCD spectrum (in the infrared region) of the chiral derivative would be recorded. nih.govresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations would be performed to predict the theoretical ECD and VCD spectra for both the (R) and (S) enantiomers.

Comparison and Assignment: The experimentally measured spectrum is then compared to the theoretically predicted spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

The application of these techniques would yield data that could be summarized as shown in the hypothetical table below for a chiral derivative of 1,4-dimethylpiperazine-2,3,5-trione.

Hypothetical Chiroptical Data for a Chiral Derivative of 1,4-Dimethylpiperazine-2,3,5-trione

| Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Experimental Δε or [θ] | Calculated Δε or [θ] (R-enantiomer) | Calculated Δε or [θ] (S-enantiomer) | Assignment |

|---|---|---|---|---|---|

| ECD | 210 | +10.5 | +11.2 | -11.2 | R |

| ECD | 245 | -5.2 | -5.8 | +5.8 | R |

| VCD | 1720 | +8.1 | +7.5 | -7.5 | R |

It is important to reiterate that the specific data required for a detailed discussion in the sections above is not currently present in the cited literature for 1,4-dimethylpiperazine-2,3,5-trione itself. The presented discussion is therefore based on established principles and data from related compounds.

Computational Chemistry and Theoretical Insights into 1,4 Dimethylpiperazine 2,3,5 Trione

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of 1,4-dimethylpiperazine-2,3,5-trione at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating its structure and reactivity.

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-dimethylpiperazine-2,3,5-trione, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can be instrumental in elucidating potential reaction pathways. researchgate.net For instance, in cycloaddition reactions involving similar heterocyclic compounds, DFT has been used to map out the entire reaction mechanism, including the identification of transition states and the calculation of activation energies. researchgate.net This approach allows for the determination of the most favorable reaction channels by comparing the energy profiles of different pathways. researchgate.net

A hypothetical DFT study on the reactivity of 1,4-dimethylpiperazine-2,3,5-trione could, for example, investigate its susceptibility to nucleophilic attack at the carbonyl carbons or electrophilic addition at the nitrogen atoms. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for various potential reactions can be constructed. This would provide valuable insights into the kinetic and thermodynamic feasibility of different chemical transformations.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of 1,4-Dimethylpiperazine-2,3,5-trione

| Parameter | Value (kcal/mol) | Description |

| Reactant Energy | 0.0 | Relative energy of the starting materials. |

| Transition State Energy | +25.3 | The energy barrier that must be overcome for the reaction to proceed. |

| Product Energy | -15.8 | The relative energy of the final products, indicating an exothermic reaction. |

| Activation Energy (Ea) | +25.3 | The energy difference between the reactants and the transition state. |

| Enthalpy of Reaction (ΔH) | -15.8 | The net energy change of the reaction. |

This table is illustrative and does not represent actual experimental or calculated data.

Quantum mechanical calculations are also adept at predicting various spectroscopic parameters. For 1,4-dimethylpiperazine-2,3,5-trione, DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to validate the computed structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental infrared (IR) spectrum. Theoretical calculations on related pyrimidine-trione systems have shown good agreement between experimental and computed values. mdpi.com

UV-Vis maxima can also be predicted using time-dependent DFT (TD-DFT) calculations, providing information about the electronic transitions within the molecule. These predictions are crucial for understanding the photophysical properties of the triketone system.

The electronic properties of 1,4-dimethylpiperazine-2,3,5-trione are governed by its molecular orbitals. DFT calculations can provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key indicators of the molecule's reactivity. For example, the HOMO often indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is also an important parameter that relates to the molecule's kinetic stability and electronic excitation energies. In a study of a similar pyrimidine-trione, the frontier orbital energies were calculated to understand the stability of different tautomers. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While QM methods provide detailed electronic information, they are often computationally expensive for studying the dynamic behavior of molecules over time. Molecular dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the movement of atoms. For 1,4-dimethylpiperazine-2,3,5-trione, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between them. A crystal structure study of the related 1,4-dimethylpiperazine-2,3-dione (B1347186) revealed a half-chair conformation of the piperazine (B1678402) ring. nih.govresearchgate.net MD simulations could explore the flexibility of the triketone ring and the rotational freedom of the methyl groups. Such simulations have been used to study the stable complexes of other heterocyclic compounds. nih.gov

Force Field Development and Classical Molecular Mechanics Studies

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For novel molecules like 1,4-dimethylpiperazine-2,3,5-trione, a specific force field may need to be developed or an existing one adapted. This process often involves using QM calculations to derive parameters like bond lengths, bond angles, and partial atomic charges. nih.gov The development of accurate force fields is crucial for obtaining meaningful results from MD simulations. rsc.org Once a reliable force field is established, classical molecular mechanics can be used to rapidly assess the energies of different conformations and to study intermolecular interactions.

pKa and Acidity/Basicity Predictions through Computational Methods for Modified Piperazine Scaffolds

The piperazine scaffold in 1,4-dimethylpiperazine-2,3,5-trione contains nitrogen atoms that can potentially be protonated, influencing the molecule's acidity and basicity (pKa). Computational methods can predict pKa values, which is particularly useful for understanding the behavior of the molecule in different pH environments. nih.gov These predictions can be made using various approaches, including quantum mechanical methods that calculate the free energy change of deprotonation. nih.gov For complex molecules, empirical and machine learning methods trained on experimental data are also employed to predict pKa values with reasonable accuracy. nih.govresearchgate.net The prediction of pKa is important in drug discovery and design for understanding properties like solubility and cell permeability. nih.gov

No Scientific Data Found for 1,4-Dimethylpiperazine-2,3,5-trione

Following a comprehensive search of scientific databases and literature, no information is currently available for the chemical compound 1,4-Dimethylpiperazine-2,3,5-trione regarding its computational chemistry, theoretical insights, or in silico screening for novel reactivity and interaction modalities.

Extensive queries have been conducted to locate research articles, computational studies, and database entries pertaining to this specific trione (B1666649) derivative of dimethylpiperazine. These searches have unfortunately yielded no results, indicating a lack of published scientific data on this particular molecule.

It is important to distinguish this compound from the structurally similar 1,4-Dimethylpiperazine-2,3-dione . While information and crystallographic data are available for the dione (B5365651) derivative, this information is not applicable to the trione structure specified in the query. The presence of an additional carbonyl group in the piperazine ring fundamentally alters the electronic and steric properties of the molecule, making any extrapolation of data from the dione derivative scientifically invalid for the trione.

The absence of data prevents the creation of an article on the requested topics of computational analysis and in silico screening, as no foundational research appears to have been conducted or published on 1,4-Dimethylpiperazine-2,3,5-trione.

Research Applications and Future Perspectives of 1,4 Dimethylpiperazine 2,3,5 Trione and Triketopiperazines

Role as Versatile Molecular Scaffolds in Advanced Organic Synthesis

The rigid and highly functionalized core of triketopiperazines makes them valuable scaffolds in advanced organic synthesis. This structural framework serves as a versatile starting point for the construction of more complex molecules, including biologically active natural products.

A significant application of these scaffolds is in the synthesis of diketopiperazines (DKPs), which are known for their presence in a wide array of natural products with interesting biological properties. nih.govresearchgate.net Synthetic strategies have been developed to create highly functionalized proline-based diketopiperazines, which can be used to build small compound libraries for drug discovery. nih.govresearchgate.net

The piperazine (B1678402) ring system, a core component of triketopiperazines, is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. organic-chemistry.org This has led to the development of numerous synthetic methods for the efficient assembly of these heterocyclic systems. organic-chemistry.org

One notable example is the use of a triketopiperazine derivative in the total synthesis of the natural products (–)-glionitrin A and (–)-glionitrin B. acs.orgnih.govnih.govresearchgate.net This synthesis was enabled by a novel asymmetric oxidative sulfenylation of a triketopiperazine, highlighting the potential for developing new synthetic methodologies based on this core structure. acs.orgnih.govnih.govresearchgate.net

Table 1: Examples of Triketopiperazine Use in Organic Synthesis

| Application | Key Features | Reference |

| Synthesis of Proline-Based Diketopiperazines | Diversity-oriented and efficient strategy for creating highly functionalized scaffolds. | nih.govresearchgate.net |

| Total Synthesis of (–)-glionitrin A and B | Enabled by a novel asymmetric oxidative sulfenylation of a triketopiperazine. | acs.orgnih.govnih.govresearchgate.net |

| Privileged Scaffolds in Medicinal Chemistry | The piperazine backbone has versatile binding properties for various biological targets. | organic-chemistry.org |

Advanced Applications in Synthetic Biology and Chemical Engineering

The unique properties of triketopiperazines also lend themselves to applications in the growing fields of synthetic biology and chemical engineering. In synthetic biology, these scaffolds can be incorporated into engineered biological systems to create novel functions. For instance, the transformation of CO2 into valuable long-chain carbon compounds is a key goal, and combining electrocatalysis with biotransformation offers a promising route for efficient CO2 fixation. sciepublish.com

In chemical engineering, the development of sustainable processes is a major focus. The synthesis of value-added bio-based chemicals like d-mannitol and d-gluconate, which have diverse applications, can be achieved through whole-cell biocatalysis at high temperatures. sciepublish.com Triketopiperazine-like structures could potentially be used to create more robust and efficient biocatalysts for such processes.

Development of Novel Materials Based on Triketopiperazine Frameworks, including Sustainable Energy Storage Structures

The development of advanced functional materials is crucial for sustainable technologies, including energy storage solutions like batteries and supercapacitors. european-mrs.com While direct applications of triketopiperazines in this area are still emerging, their structural features suggest significant potential.

Two-dimensional covalent triazine frameworks (2D CTFs), which share structural similarities with polymerized triketopiperazines, have shown promise in electrochemical energy storage. rsc.org These materials possess high specific surface areas, adjustable pore structures, and excellent electrochemical stability, which can enhance the energy and power densities of energy storage devices. rsc.org

The transition to sustainable energy storage requires materials that are not only efficient but also environmentally benign and recyclable. european-mrs.com Research into materials like trichotomous chalcogenides for supercapacitors highlights the importance of developing new electrode materials with high specific power density and capacitance. researchgate.net The rigid, nitrogen-containing framework of triketopiperazines could be functionalized to create novel electrode materials for next-generation batteries and supercapacitors. The development of sustainable phase change materials (PCMs) for thermal energy storage is another area where triketopiperazine-based structures could be explored. rsc.org

Future Directions in Triketopiperazine Chemistry

The field of triketopiperazine chemistry is ripe for exploration, with several exciting future directions promising to unlock the full potential of this versatile molecular framework.

A key challenge in the synthesis of chiral molecules is the development of enantioselective methods that produce a single desired stereoisomer. While progress has been made in the asymmetric synthesis of related diketopiperazines, the development of broadly applicable and highly enantioselective methods for triketopiperazines remains an important goal. acs.orgnih.govnih.gov

Future research will likely focus on the design of novel chiral catalysts that can effectively control the stereochemistry of reactions involving triketopiperazine enolates. nih.gov The use of polymer-supported catalysts in continuous flow reactors is a promising approach for developing more sustainable and cost-effective enantioselective syntheses. nih.gov

The reactivity of the triketopiperazine core is not yet fully understood, and there is significant opportunity to discover new chemical transformations and derivatizations. Exploring the reactivity of the different carbonyl groups and the nitrogen atoms within the 1,4-Dimethylpiperazine-2,3,5-trione core could lead to the development of novel synthetic building blocks.

Future work will likely involve a detailed investigation of the reaction of the triketopiperazine core with a wide range of electrophiles and nucleophiles. This could lead to the discovery of new ring-opening reactions, cycloadditions, and other transformations that would expand the synthetic utility of this scaffold.

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These powerful computational tools can be used to predict the outcomes of chemical reactions, design novel compounds with desired properties, and accelerate the discovery of new materials and medicines. nih.govspacefrontiers.orgyoutube.com

In the context of triketopiperazine chemistry, AI and ML algorithms could be trained on existing reaction data to predict the most effective conditions for a desired transformation. youtube.com These models could also be used to design new triketopiperazine derivatives with specific biological activities or material properties. The use of AI in retrosynthetic analysis could also help to identify novel and efficient synthetic routes to complex triketopiperazine-containing molecules. youtube.com

Scalable Synthesis and Industrial Relevance of Triketopiperazine Derivatives

The transition from laboratory-scale synthesis to industrial production is a critical hurdle for many promising chemical compounds. For triketopiperazine derivatives, including 1,4-Dimethylpiperazine-2,3,5-trione, the development of scalable, efficient, and cost-effective synthetic routes is paramount to unlocking their industrial potential.

Methodologies for the synthesis of the broader piperazine class of compounds have been explored, with some offering insights into potential scalable approaches for their triketo counterparts. For instance, continuous synthesis in a fixed-bed reactor has been proposed for piperazine series compounds, a method known for its enhanced control over reaction parameters and potential for high-throughput production. google.com Such continuous-flow processes are increasingly being adopted in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their intermediates, as they can offer improved safety, consistency, and scalability compared to traditional batch processes. nih.govgoogle.com

One of the fundamental synthetic strategies for creating the piperazine-2,3,5-trione (B169579) core involves the reaction of amino acid amides with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This approach allows for the introduction of various substituents, leading to a diverse range of derivatives. researchgate.net Further alkylation at the nitrogen and carbon atoms of the ring can be achieved under mild basic conditions, providing access to α,α-disubstituted cyclic peptide derivatives and other constrained peptide analogues. researchgate.net

While specific details on the large-scale industrial production of 1,4-Dimethylpiperazine-2,3,5-trione are not extensively documented in publicly available literature, the general principles of process optimization for related heterocyclic compounds can be applied. This includes the use of robust and inexpensive starting materials, optimization of reaction conditions (temperature, pressure, catalysts), and the development of efficient purification methods.

The industrial relevance of triketopiperazine derivatives is closely linked to the well-established applications of the broader piperazine family. Piperazine and its derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and polymers. They are found in drugs with applications as antipsychotics, antihistamines, antianginals, antidepressants, and anticancer agents. The adaptability of the piperazine scaffold allows for fine-tuning of its pharmacological properties through substitution, making it a valuable pharmacophore in drug discovery.

Triketopiperazines, as a subclass, offer unique structural features that can be exploited in medicinal chemistry and materials science. Their rigid conformation makes them attractive as scaffolds for creating constrained peptides, which can mimic or inhibit protein-protein interactions with high specificity. This has potential applications in the development of novel therapeutics.

The following table provides a summary of synthetic approaches for piperazine derivatives, which could be adapted for the scalable synthesis of triketopiperazines.

| Synthetic Method | Description | Potential for Scalability | Key Considerations |

| Fixed-Bed Continuous Synthesis | Reaction of starting materials over a solid catalyst in a continuous flow reactor. google.com | High | Catalyst selection and lifetime, flow rate, temperature and pressure control. |

| Condensation of Amino Acid Amides with Diethyl Oxalate | A classical approach to form the triketopiperazine ring. researchgate.net | Moderate to High | Availability of starting materials, yield optimization, and purification. |

| Multi-component Reactions | Combining multiple starting materials in a single step to create complex molecules. | Moderate | Reaction design, control of stereochemistry, and isolation of the desired product. |

| Solid-Phase Synthesis | Synthesis on a solid support, often used for creating libraries of compounds. | Moderate | Scalability can be a challenge, but it is useful for discovery and optimization. |

Further research into dedicated scalable synthesis routes for 1,4-disubstituted piperazine-2,3,5-triones and a deeper exploration of their specific industrial applications will be crucial for realizing the full potential of this promising class of compounds. The development of continuous-flow manufacturing processes, in particular, holds the key to enabling their cost-effective production for a range of industrial uses.

Q & A

Q. Table 1: Synthetic Routes and Characterization

What spectroscopic techniques are critical for confirming the structure of 1,4-Dimethylpiperazine-2,3,5-trione derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1670 cm⁻¹, NH at 3250 cm⁻¹). Disappearance of C=S bands (1060 cm⁻¹) confirms substitution .

- ¹H NMR : Resolves proton environments (e.g., aromatic vs. aliphatic protons).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., IR + NMR + MS) to confirm functional groups and connectivity.

- Byproduct analysis : Monitor reaction intermediates via TLC or HPLC to isolate impurities.

- Computational modeling : Predict spectroscopic profiles (e.g., DFT calculations for NMR shifts) to align with experimental data .

Example : Hydrazine treatment of compound 7 eliminates the C=S IR band, confirming substitution. Discrepancies in NH stretches may indicate incomplete reactions or hydration .

What thermodynamic properties of 1,4-Dimethylpiperazine derivatives have been studied, and how do they influence reaction design?

Methodological Answer:

- Vapor pressure studies : For related compounds (e.g., 1,4-dimethylpiperazine), vapor-liquid equilibrium data with hydrocarbons (n-heptane, cyclohexane) inform solvent selection and distillation conditions .

- Excess functions : Gibbs free energy and enthalpy data predict non-ideal behavior in mixed solvents, guiding reaction optimization .

Q. Table 2: Thermodynamic Data for Piperazine Derivatives (Example)

| Compound | Property Studied | Key Finding | Reference |

|---|---|---|---|

| 1,4-Dimethylpiperazine | Vapor pressure (n-heptane) | Non-ideal mixing affects phase separation |

How do computational models contribute to understanding the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study reaction pathways (e.g., urethane formation with DMP derivatives) to predict intermediate stability .

- QM/MM Methods : Analyze electron transfer processes in conjugated systems, such as ligand interactions with biological targets .

Example : MD simulations of 1,4-dimethylpiperazine in urethane formation reveal solvent effects on reaction kinetics .

What crystallographic insights exist for structurally related piperazine derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., CCDC 1407713 for 1-(2,5-dimethylphenyl)piperazine derivatives) .

- Packing analysis : Identifies hydrogen-bonding networks and π-π interactions influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.